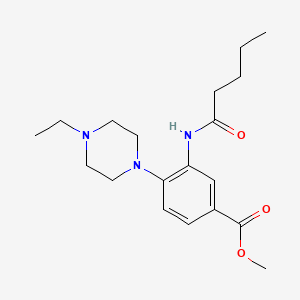
methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate core substituted with an ethylpiperazinyl group and a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate typically involves a multi-step process:
Formation of the Benzoate Core: The initial step involves the preparation of the benzoate core through esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Substitution with Ethylpiperazinyl Group: The benzoate ester is then reacted with 4-ethylpiperazine under basic conditions to introduce the ethylpiperazinyl group. This step often requires the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Introduction of Pentanoylamino Group: The final step involves the acylation of the substituted benzoate with pentanoyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylpiperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
Scientific Research Applications
Methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate involves its interaction with specific molecular targets. The ethylpiperazinyl group may interact with receptors or enzymes, modulating their activity. The pentanoylamino group can influence the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-ethylpiperazin-1-yl)benzoate
- 4-[(4-ethylpiperazin-1-yl)methyl]aniline
Uniqueness
Methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate is unique due to the presence of both the ethylpiperazinyl and pentanoylamino groups on the benzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-6-7-18(23)20-16-14-15(19(24)25-3)8-9-17(16)22-12-10-21(5-2)11-13-22/h8-9,14H,4-7,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRXZQSFSOKKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














